Predicted Lipophilicity (XLogP3): 2-Amino-3,4-dimethylhexanoic Acid vs. Unbranched Norleucine
The calculated partition coefficient (XLogP3) for (2S)-2-amino-3,4-dimethylhexanoic acid is −0.7 [2]. Although this value is identical to that of the positional isomer 2-amino-5,5-dimethylhexanoic acid, it is approximately 1.2 log units higher than the unbranched parent compound L-norleucine (XLogP3 ca. −1.9) [1], indicating that the branched side chain substantially increases hydrophobicity. Increased lipophilicity can enhance passive membrane permeability and alter peptide–membrane interactions when this building block is incorporated into peptide sequences.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.7 |
| Comparator Or Baseline | L-Norleucine (2-aminohexanoic acid) XLogP3 ≈ −1.9 |
| Quantified Difference | ΔXLogP3 ≈ +1.2 log units (6.3-fold higher predicted octanol partitioning) |
| Conditions | Computed property using XLogP3 algorithm (PubChem); not experimentally validated for this specific compound |
Why This Matters
A 1.2-log-unit increase in predicted lipophilicity relative to unbranched norleucine indicates that replacement of the linear alkyl chain with a 3,4-dimethylhexanoic side chain can tune the hydrophobic character of peptide ligands, which is functionally relevant for membrane permeability, solubility, and receptor-binding optimization.
- [1] PubChem Compound Summary CID 131230783. Computed descriptor XLogP3-AA = −0.7. Accessed 2026-05-07. View Source
- [2] PubChem Compound Summary CID 21236 (L-Norleucine). Computed descriptor XLogP3 ≈ −1.9. Accessed 2026-05-07. View Source
